molecular formula C16H16N4O5 B11505950 methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate

methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate

Cat. No.: B11505950
M. Wt: 344.32 g/mol
InChI Key: NBGSLIXLPDACLM-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate is a complex organic compound with the molecular formula C16H16N4O5. This compound is notable for its unique structure, which includes a benzoxadiazole ring, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with acetic anhydride to form an intermediate, which is then reacted with 6,7-dihydro-2,1,3-benzoxadiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is often carried out in large reactors with continuous monitoring to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate
  • Methyl 4-({[(Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate

Uniqueness

Methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

methyl 4-[[2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetyl]amino]benzoate

InChI

InChI=1S/C16H16N4O5/c1-23-16(22)10-5-7-11(8-6-10)17-14(21)9-24-18-12-3-2-4-13-15(12)20-25-19-13/h5-8H,2-4,9H2,1H3,(H,17,21)/b18-12+

InChI Key

NBGSLIXLPDACLM-LDADJPATSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CO/N=C/2\CCCC3=NON=C32

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CON=C2CCCC3=NON=C32

Origin of Product

United States

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